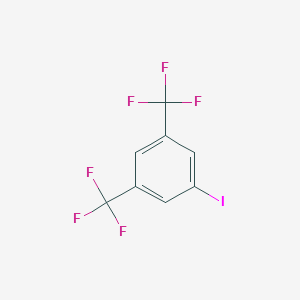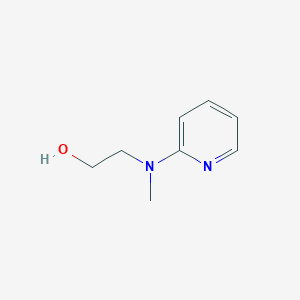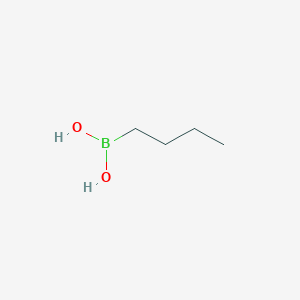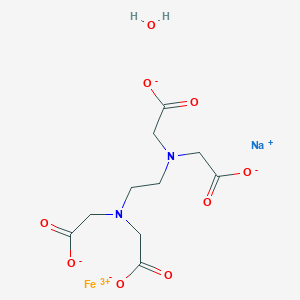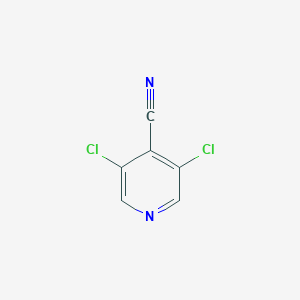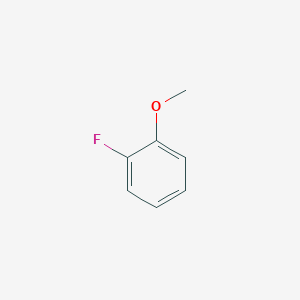![molecular formula C10H14O2 B128929 (1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 147729-86-0](/img/structure/B128929.png)
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with the molecular formula C10H14O2. It is commonly known as the "Ketene Acetal" and is widely used in scientific research. 2.1]oct-6-en-3-one.
Wirkmechanismus
The mechanism of action of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is complex and varies depending on the application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in the reaction substrate. In the development of new pharmaceuticals, it can act as a precursor to biologically active compounds or as a pharmacophore itself. In materials science, it can be used as a building block in the synthesis of polymers and other materials.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one are largely dependent on the specific application. In organic synthesis, it is generally considered to be non-toxic and non-hazardous. However, in the development of new pharmaceuticals, the compound may exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. In materials science, the compound may exhibit unique physical and chemical properties, such as high thermal stability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one in lab experiments include its high yield and purity, its versatility as a reagent and building block, and its relatively low toxicity. However, the limitations of using the compound include its high cost and the need for specialized equipment and expertise to handle and synthesize the compound.
Zukünftige Richtungen
There are many future directions for the research and development of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Some potential areas of research include the development of new pharmaceuticals and materials, the optimization of the synthesis method for higher yield and purity, and the exploration of the compound's unique physical and chemical properties. In addition, the compound may have applications in the field of green chemistry, as it can be synthesized from renewable resources and is relatively non-toxic.
Synthesemethoden
The synthesis of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of a ketene with an aldehyde or ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The reaction proceeds via a cyclic intermediate and results in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques, such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a building block in the synthesis of natural products, such as terpenes and steroids. In addition, ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is used in the development of new pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
CAS-Nummer |
147729-86-0 |
|---|---|
Produktname |
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1 |
InChI-Schlüssel |
JDRWTSJKFNIUKF-FXBDTBDDSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@H]2C=C[C@H](O2)CC1=O |
SMILES |
CC(C)C1C2C=CC(O2)CC1=O |
Kanonische SMILES |
CC(C)C1C2C=CC(O2)CC1=O |
Synonyme |
8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



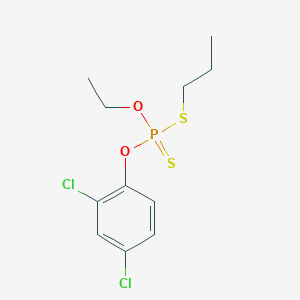
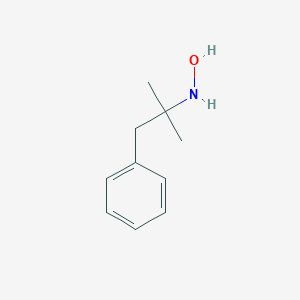
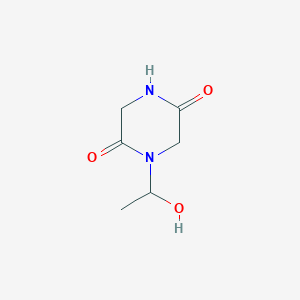
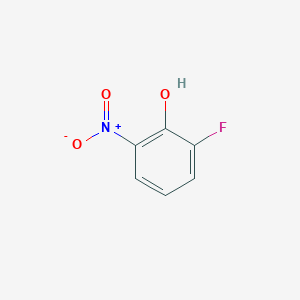
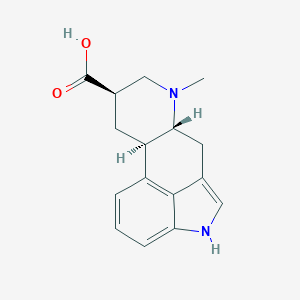
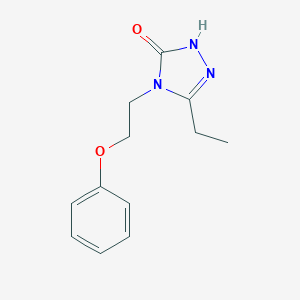
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
